rac-BINAP-Pd-G3
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Overview
Description
rac-BINAP-Pd-G3 is a third-generation Buchwald precatalyst. It is a palladium-based compound that is air, moisture, and thermally stable. This compound is highly soluble in a wide range of common organic solvents and has a long life in solutions. It is widely used in palladium-catalyzed cross-coupling reactions due to its unique features, such as lower catalyst loadings, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand-to-palladium ratio .
Preparation Methods
The synthesis of rac-BINAP-Pd-G3 typically involves the preparation of the ligand followed by its reaction with a palladium salt, such as palladium chloride, to form the coordination compound. The final product is obtained through acidification or other methods .
Chemical Reactions Analysis
rac-BINAP-Pd-G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically involve the use of common reagents such as aryl halides, organometallic reagents, and bases under specific conditions to form carbon-carbon or carbon-heteroatom bonds . The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
rac-BINAP-Pd-G3 has a wide range of applications in scientific research, including:
- Chemistry : Used as a catalyst in various organic synthesis reactions to form complex molecules.
- Biology : Employed in the synthesis of biologically active compounds and natural products.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of rac-BINAP-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon or carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
rac-BINAP-Pd-G3 is unique due to its third-generation design, which offers improved stability, solubility, and efficiency compared to earlier generations of Buchwald precatalysts. Similar compounds include:
- rac-BINAP-Pd-G4
- XantPhos Pd G3
- DavePhos-Pd-G3
- DPPF Pd G3
These compounds share similar applications in palladium-catalyzed cross-coupling reactions but may differ in terms of their ligand structures, stability, and reactivity .
Properties
Molecular Formula |
C57H46NO3P2PdS- |
---|---|
Molecular Weight |
993.4 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YMXAISMYVLNYKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
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